molecular formula C7H3ClN4 B570510 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile CAS No. 123531-54-4

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B570510
CAS No.: 123531-54-4
M. Wt: 178.579
InChI Key: FIXCBXPQEPYTNT-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4. It is characterized by the presence of a chloro group at the 6th position and a cyano group at the 3rd position on the imidazo[1,2-b]pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like TMPMgCl·LiCl for regioselective metalations and subsequent functionalizations . Other reagents may include halogenating agents, oxidizing agents, and reducing agents depending on the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various polysubstituted derivatives, while functionalization reactions can produce a range of modified imidazo[1,2-b]pyridazine compounds .

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups on the imidazo[1,2-b]pyridazine ring system can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile include:

Uniqueness

This compound is unique due to the presence of both chloro and cyano groups on the imidazo[1,2-b]pyridazine ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXCBXPQEPYTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717159
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-54-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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